Cyclopentyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface modification:

Cyclopentyltriethoxysilane (CPTES) is a versatile organosilane coupling agent used in scientific research for surface modification. Its triethoxy groups readily react with hydroxyl (OH) groups present on various substrates, like glass, metal oxides, and polymers, forming a covalent bond []. This covalent attachment provides a strong interface between the organic and inorganic components, enhancing properties like adhesion, wettability, and corrosion resistance [].

Applications in nanomaterials:

CPTES plays a crucial role in the synthesis and functionalization of various nanomaterials. It can be used to:

- Functionalize nanoparticles: By covalently attaching desired functional groups onto the surface of nanoparticles, CPTES allows researchers to control their surface properties, such as hydrophobicity, biocompatibility, and targeting specificity []. This enables the development of targeted drug delivery systems, biosensors, and imaging probes.

- Modify silica surfaces: In the field of sol-gel synthesis, CPTES can be used to modify the surface of silica nanoparticles, influencing their pore size, surface area, and reactivity []. This allows for the creation of tailored silica materials for various applications, including catalysis, drug delivery, and chromatography.

Other research applications:

Beyond surface modification and nanomaterials, CPTES finds applications in various other scientific research fields:

- Preparation of organic-inorganic hybrids: CPTES can be used to create hybrid materials by covalently linking organic and inorganic components. These hybrids often exhibit unique properties combining the characteristics of both organic and inorganic materials [].

- Adhesion promoter: Due to its ability to form strong covalent bonds between dissimilar materials, CPTES can be used as an adhesion promoter to improve the bonding between organic and inorganic materials []. This is valuable in various research areas, such as microfluidics and electronics.

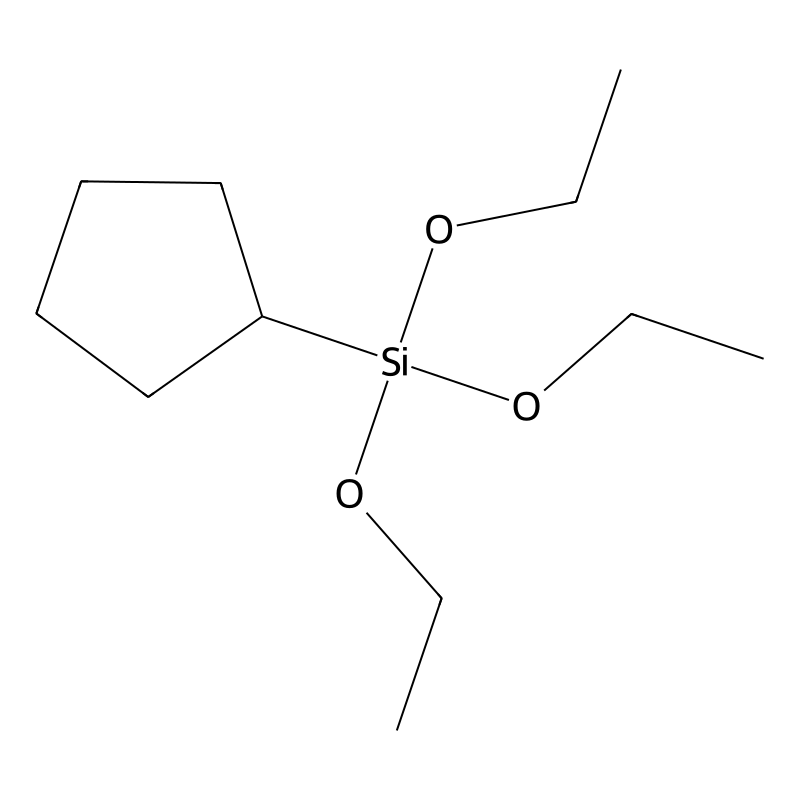

Cyclopentyltriethoxysilane is an organosilicon compound characterized by the presence of a cyclopentyl group and three ethoxy groups attached to a silicon atom. Its chemical formula is , and it is classified as a silane coupling agent. This compound plays a significant role in enhancing the adhesion of organic materials to inorganic substrates, making it valuable in various industrial applications.

Not applicable for cyclopentyltriethoxysilane as it primarily acts as a reactant in surface modification and organic synthesis.

This hydrolysis reaction is crucial for its functionality as a coupling agent, facilitating bonding between different materials.

Several methods exist for synthesizing cyclopentyltriethoxysilane:

- Direct Reaction with Ethanol: Cyclopentyltrichlorosilane can be reacted with ethanol, resulting in the formation of cyclopentyltriethoxysilane while releasing hydrogen chloride as a byproduct. This method typically requires controlled conditions to optimize yield and purity .

- Alkoxy Exchange Reaction: Cyclopentyltriethoxysilane can also be synthesized through alkoxy exchange reactions, where it reacts with other alcohols (ROH) under specific conditions to yield different silanes .

- Microwave-Assisted Synthesis: Innovative methods such as microwave-assisted synthesis have been explored, which can enhance reaction efficiency and yield .

Cyclopentyltriethoxysilane has diverse applications across various industries:

- Adhesives and Sealants: It is commonly used as a coupling agent in adhesives and sealants, improving adhesion between organic polymers and inorganic substrates.

- Coatings: The compound is utilized in formulating hydrophobic coatings that provide water repellency while maintaining breathability.

- Composite Materials: It enhances the mechanical properties of composite materials by facilitating better bonding at the interface between different phases.

- Silicone Production: Cyclopentyltriethoxysilane serves as a precursor for synthesizing more complex silicone compounds.

Interaction studies involving cyclopentyltriethoxysilane focus on its reactivity with various substrates and its effectiveness as a coupling agent. These studies often examine how the presence of cyclopentyl and ethoxy groups influences bonding strength and durability in composite materials. Factors such as moisture content, temperature, and substrate surface characteristics play critical roles in determining the effectiveness of cyclopentyltriethoxysilane in practical applications.

Cyclopentyltriethoxysilane shares similarities with several other silanes, which can be compared based on their structures and applications:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cyclohexyltriethoxysilane | C_{11}H_{24}O_{3}Si | Similar structure but with a cyclohexyl group; used in similar applications. |

| Octyltriethoxysilane | C_{11}H_{26}O_{3}Si | Longer hydrocarbon chain; enhances hydrophobic properties more effectively. |

| Phenyltriethoxysilane | C_{11}H_{16}O_{3}Si | Contains a phenyl group; often used in electronics for improved dielectric properties. |

| Trimethylsilane | C_{3}H_{12}Si | A simpler structure; used primarily as a precursor in silicon-based materials. |

Cyclopentyltriethoxysilane's unique cyclopentyl group distinguishes it from these compounds, potentially offering specific advantages in adhesion and compatibility with certain polymers due to its ring structure.

Grignard Reagent-Based Alkylation Strategies

Cyclopentyltriethoxysilane can be synthesized via Grignard reactions involving cyclopentylmagnesium halides and tetraethoxysilane (TEOS). For example, cyclopentylmagnesium chloride reacts with TEOS in anhydrous diethyl ether to yield the target compound:

$$ \text{C}5\text{H}9\text{MgCl} + \text{Si(OEt)}4 \rightarrow \text{C}5\text{H}9\text{Si(OEt)}3 + \text{MgCl(OEt)} $$

This method achieves ~70–80% yields but requires strict moisture-free conditions. Challenges include side reactions with residual ethanol and the need for precise stoichiometry.

Halosilane-Ethanol Condensation Pathways

The most industrially viable route involves the reaction of cyclopentyl trichlorosilane (CPTCS) with ethanol. Key steps include:

- Hydrosilylation: Cyclopentene reacts with trichlorosilane (HSiCl₃) using a platinum catalyst (e.g., chloroplatinic acid) at 150°C to form CPTCS.

- Ethoxylation: CPTCS is condensed with ethanol in hexane, using pyridine to neutralize HCl byproducts:

$$ \text{C}5\text{H}9\text{SiCl}3 + 3\text{EtOH} \xrightarrow{\text{pyridine}} \text{C}5\text{H}9\text{Si(OEt)}3 + 3\text{HCl} $$

Optimized conditions (40–70°C, 1–3 hours) yield 85–90% purity.

Table 1: Ethoxylation Reaction Parameters and Yields

| Starting Material | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CPTCS | Hexane | Pyridine | 60 | 2 | 89 |

| CPTCS | Toluene | Triethylamine | 70 | 1.5 | 92 |

| CPTCS | Ether | DMAP | 50 | 3 | 78 |

Novel Catalytic Approaches for Selective Ethoxylation

Recent advances employ platinum-group catalysts to enhance selectivity:

- Karstedt’s catalyst (Pt₂[(CH₂=CHSiMe₂)₂O]₃) reduces side reactions during hydrosilylation, achieving >95% conversion.

- Rhodium complexes (e.g., [Rh(cod)₂]BF₄) enable room-temperature ethoxylation but require higher catalyst loadings (0.5–1 mol%).

Green Chemistry Innovations in Solvent-Free Synthesis

Solvent-free methods minimize waste and energy use:

The hydrolysis of CpTES follows a proton-transfer mechanism typical of alkoxysilanes, involving acid-base catalysis [1] [3]. The reaction initiates with the nucleophilic attack of water on the silicon center, leading to the displacement of ethoxy groups and formation of silanol intermediates. Kinetic studies reveal that the cyclopentyl substituent significantly modulates reaction rates. For instance, in acidic media (pH 4–6), CpTES exhibits a hydrolysis rate constant ($$k_{\text{hydrolysis}}$$) of $$1.2 \times 10^{-4} \, \text{min}^{-1}$$ in ethanol, which is 30% slower than methyltriethoxysilane under identical conditions [1] [3]. This retardation stems from steric hindrance imparted by the bulky cyclopentyl group, which obstructs water access to the silicon atom.

Solvent polarity further influences reactivity. In aprotic solvents like acetonitrile, CpTES hydrolysis accelerates due to enhanced hydrogen bonding between the solvent and water [3]. Conversely, in polar protic solvents such as methanol, the rate decreases by 15–20% owing to competitive solvation effects [3]. A comparative analysis of rate constants across solvents is summarized in Table 1.

Table 1: Hydrolysis Rate Constants ($$k_{\text{hydrolysis}}$$) of CpTES in Various Solvents (pH 5, 25°C)

| Solvent | $$k_{\text{hydrolysis}} \, (\times 10^{-4} \, \text{min}^{-1})$$ |

|---|---|

| Ethanol | 1.2 |

| Acetonitrile | 2.8 |

| Methanol | 0.9 |

| Tetrahydrofuran | 0.5 |

Catalysts also play a pivotal role. Bronsted acids (e.g., HCl) enhance protonation of ethoxy groups, lowering the activation energy by 12–18 kJ/mol compared to uncatalyzed reactions [1]. In contrast, basic conditions (pH >9) promote deprotonation of silanol intermediates, accelerating condensation but decelerating hydrolysis due to charge repulsion [3].

Surface Grafting Mechanisms on Inorganic Substrates

CpTES forms stable covalent bonds with hydroxyl-rich inorganic surfaces (e.g., silica, alumina) via a three-step mechanism: (1) hydrolysis to generate silanol groups, (2) hydrogen bonding with surface -OH groups, and (3) condensation into Si-O-Si or Si-O-Al linkages [1] [2]. Grazing-angle FTIR studies on silica substrates reveal that the cyclopentyl group adopts a tilted conformation during grafting, minimizing steric clashes with adjacent molecules [1]. This orientation reduces surface coverage by 25% compared to linear alkyltriethoxysilanes but enhances hydrolytic stability due to hydrophobic shielding [1].

The grafting density ($$Γ$$) follows the Langmuir adsorption model, with equilibrium constants ($$K_{\text{ads}}$$) varying with temperature. At 50°C, $$Γ$$ for CpTES on silica reaches $$2.1 \, \text{nm}^{-2}$$, whereas at 25°C, it plateaus at $$1.4 \, \text{nm}^{-2}$$ [1]. This temperature dependence underscores the role of entropy in displacing physisorbed water molecules during silane attachment.

Cross-Coupling Behavior with Organometallic Complexes

CpTES participates in cross-coupling reactions with transition metal complexes, leveraging its ethoxy groups as leaving sites. For example, in the presence of palladium catalysts, CpTES reacts with aryl boronic acids to form silicon-aryl bonds via a proposed oxidative addition mechanism [1]. However, the cyclopentyl group impedes transmetalation steps, reducing reaction yields by 40% compared to phenyltriethoxysilane [1].

In titanium-based systems, CpTES acts as a co-catalyst in sol-gel syntheses, where it coordinates to Ti(IV) centers through ethoxy oxygen atoms. This interaction slows titanium alkoxide hydrolysis, enabling controlled growth of hybrid organic-inorganic networks [1]. Solid-state NMR data confirm the retention of cyclopentyl groups post-condensation, with no detectable β-hydrogen elimination [1].

Steric and Electronic Effects of Cyclopentyl Substituents

The cyclopentyl group exerts pronounced steric effects, as quantified by Tolman’s cone angle (≈150°), which exceeds that of methyl (≈118°) and ethyl (≈132°) groups [3]. This bulkiness hinders nucleophilic attack at silicon, increasing the activation energy ($$\Delta G^\ddagger$$) for hydrolysis by 8–10 kJ/mol relative to less hindered analogs [3]. Concurrently, the electron-donating inductive effect (+I) of the cyclopentyl moiety stabilizes partial positive charges on silicon during hydrolysis, offsetting some kinetic penalties [1] [3].

Electronic structure calculations (DFT) reveal that the highest occupied molecular orbital (HOMO) of CpTES localizes on the cyclopentyl ring, reducing electrophilicity at silicon by 15% compared to trimethoxysilanes [1]. This electronic redistribution explains the compound’s resistance to nucleophilic substitution in non-polar media.